molecular formula C7H4ClF3O B2790822 3-Chloro-4-(trifluoromethyl)phenol CAS No. 37900-81-5

3-Chloro-4-(trifluoromethyl)phenol

Cat. No. B2790822
CAS RN: 37900-81-5
M. Wt: 196.55
InChI Key: KQFQPAJCFHNHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(trifluoromethyl)phenol is a chemical compound with the empirical formula C7H4ClF3O. It has a molecular weight of 196.55 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives was reported in a study . The reactions of TFMP by nucleophilic substitution with a variety of alkylating agents by N-alkylation were used to synthesize these derivatives .


Molecular Structure Analysis

The SMILES string of this compound is Oc1ccc(Cl)c(c1)C(F)(F)F . The InChI is 1S/C7H4ClF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H .


Chemical Reactions Analysis

In a study, the effects of key operating parameters were characterized on the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid . The optimized reaction temperature, M-ratio, and N/S were found to be 308 K, 1.6, and 0.57, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula (C7H4ClF3O), molecular weight (196.55), and its SMILES string and InChI .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis and Yield Optimization

    3-Trifluoromethyl phenol is a significant intermediate in medicine and pesticide production. The synthesis process, involving nitration, reduction, diazotization, and hydrolysis of trifluoromethyl benzene, has been optimized for better yield and purity (Zhang Zhi-hai, 2010).

  • Development of Aromatic Polyethers

    Novel bisphenol, (4-chloro-3-trifluoromethyl)phenylhydroquinone (3FC-PH), was synthesized to create aromatic polyethers with high thermal stability and improved solubility. These polymers are also characterized by high refractive indices and low dielectric constants, making them suitable for various industrial applications (Baijun Liu et al., 2004).

  • Trifluoromethylation of Phenol Derivatives

    A method for the benzylic C-H trifluoromethylation of phenol derivatives using copper/Togni reagent was developed. This process is crucial for the synthesis of potent inhibitors used in various chemical applications (H. Egami et al., 2015).

  • Silver-Mediated Oxidative Trifluoromethylation

    A silver-mediated cross-coupling reaction was developed for the O-trifluoromethylation of unprotected phenols. This innovative approach opens the pathway for synthesizing aryl trifluoromethyl ethers, significant in pharmaceuticals, agrochemicals, and material science (Jian-Bo Liu et al., 2015).

  • Biocatalytic Trifluoromethylation

    A biocatalytic approach was introduced for the trifluoromethylation of unprotected phenols. This method, involving laccase and specific reagents, offers a mild way to access trifluoromethyl-substituted phenols, expanding the toolkit for creating organofluorine compounds (R. Simon et al., 2016).

Industrial and Material Applications

  • Polyimide Film Development

    Research into the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films showed that the trifluoromethyl group significantly impacts these properties. Such insights are vital for developing advanced materials with specific optical and electrical characteristics (Wonbong Jang et al., 2007).

  • Synthesis and Properties of Thermally Stable Polyimides

    Asymmetric trifluoromethylated aromatic diamines were used to prepare polyimides with remarkable thermal stability and solubility. These materials, showing low dielectric constants and moisture absorption, are promising for various industrial applications, especially in the electronics sector (Qianqian Bu et al., 2011).

  • Molecular Engineering of Coordination Pockets in Chloro-tris-phenoxo Complexes of Titanium(IV)

    The study explored the chloro-tris-phenoxo complexes of Titanium(IV) for developing a coordination environment around the terminal chloro ligand. Such research can lead to advancements in catalysts and materials with tailor-made properties (A. J. Nielson et al., 2006).

Safety and Hazards

The safety data sheet for 4-Trifluoromethylphenol suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . It is also recommended to keep away from sources of ignition and to take measures to prevent the build-up of electrostatic charge .

properties

IUPAC Name

3-chloro-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFQPAJCFHNHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-chloro-4-fluorobenzotrifluoride (500 mg, 2.52 mmol) in anhydrous N,N-dimethylformamide (10 mL) was added 2-(trimethylsilyl)ethanol (0.40 mL, 2.77 mmol) and the reaction mixture was cooled to 0° C. Sodium hydride (302 mg, 60% w/w dispersion in oil, 7.55 mmol) was then added portionwise. After 5 minutes a thick white suspension had formed. The reaction mixture was warmed to room temperature slowly and then stirred for a further 16 hours. The reaction mixture was then quenched with ice water (50 mL) and washed with diethyl ether (50 mL). The aqueous extracts were acidified with aqueous 2 M hydrogen chloride solution and extracted with diethyl ether (2×50 mL). The organic extracts were dried over anhydrous magnesium sulphate and evaporated in vacuo for 16 hours to afford the title compound as a yellow oil (356 mg, 72%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
302 mg
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

To a sulfuric acid (14 ml) —H2O (14 ml) solution of 3-chloro-4-(trifluoromethyl)aniline (1.96 g, 10 mmol) was added a H2O (10 mL) solution of sodium nitrite (828 mg,12 mmol) at 0 ° C. The reaction mixture was stirred at ambient temperature for 1 hour. The mixture was poured into 10 M sulfuric acid (50 mL). The stirred mixture was refluxed at 110 ° C. for 2 hours. The reaction mixture was then quenched with saturated aqueous solution of sodium bicarbonate and then crude products were extracted with ethyl acetate The organic layer was then washed with brine, dried over sodium sulfate. After the filtration to separate solvent and sodium sulfate, the solvent was removed under reduced pressure to give the residue, which was applied to a silica gel chromatography column and eluted with a ethyl acetate/hexane=⅓ to furnish 945 mg (48% yield) of the title compound as a brown oil.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
48%

Synthesis routes and methods III

Procedure details

To a solution of (2-(3-chloro-4-(trifluoromethyl)phenoxy)ethyl)trimethylsilane (Preparation 15, 3.1 g, 10 mmol) in 1,4-dioxane (5 mL) was added tetrabutylammonium fluoride (10 mL, 1M in THF) and the resulting mixture was stirred at room temperature for 18 hours under nitrogen. The mixture was poured onto water and neutralised with aq. ammonium chloride and extracted with ethyl acetate (3×30 mL). The organic layer was separated and washed with 1M sodium hydroxide (3×30 mL). The aqueous layers were separated, combined, acidified with aqueous 2M HCl and re-extracted with ethyl acetate (3×30 mL), dried (MgSO4), filtered and concentrated in vacuo to afford 2.46 g of a pale yellow oil. The crude oil was purified by silica gel column chromatography eluting with a gradient of 0-50% ethyl acetate in heptane to afford 619 mg (31%) of the title compound as a colourless oil.
Name
(2-(3-chloro-4-(trifluoromethyl)phenoxy)ethyl)trimethylsilane
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.